Product packaging for Etofenamate-d4 Myristate(Cat. No.:)

Etofenamate-d4 Myristate

Cat. No.: B1161803
M. Wt: 583.72
Attention: For research use only. Not for human or veterinary use.
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Description

Etofenamate-d4 Myristate, with a molecular formula of C 32 H 40 D 4 F 3 NO 5 and a molecular weight of 583.72 g/mol, is a deuterated stable isotope-labeled analog of Etofenamate Myristate . Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) from the anthranilic acid derivatives class, used for the treatment of muscular and joint pain, such as in conditions like osteoarthritis and blunt injuries . The parent compound, Etofenamate, exerts its anti-inflammatory and analgesic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins . Research suggests it may also inhibit leukocyte migration and hyaluronidase activity, providing a multi-faceted mechanism of action for topical application . Etofenamate Myristate is identified as a metabolite of Etofenamate . The deuterated form, this compound, is specifically designed for use as an internal standard in bioanalytical methods. Its primary research value lies in enabling precise and reliable quantification and metabolic profiling of Etofenamate and its metabolites in biological matrices through advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). This supports critical pharmacokinetic and pharmacodynamic studies, aiding in the understanding of the drug's absorption, distribution, metabolism, and excretion. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₂H₄₀D₄F₃NO₅

Molecular Weight

583.72

Synonyms

2-[[3-(Trifluoromethyl)phenyl]amino]-benzoic-d4 Acid 2-[2-[(1-Oxotetradecyl)oxy]ethoxy]ethyl Ester

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Chemical Synthesis Pathways for Deuterated Etofenamate (B1671710) Esters

The creation of deuterated etofenamate esters hinges on two critical stages: the precise labeling of the parent nucleus with deuterium (B1214612) and the subsequent attachment of the myristate group.

The parent nucleus of Etofenamate-d4 (B589887) Myristate is Etofenamate, which is derived from flufenamic acid. medchemexpress.commedchemexpress.comcaymanchem.com The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium. This is typically achieved on the benzoic acid ring of the flufenamic acid precursor. caymanchem.com

Common strategies for deuterium labeling include:

Hydrogen Isotope Exchange (HIE): This is an efficient and widely used method for site-selective deuteration. snnu.edu.cn It often involves the use of a catalyst and a deuterium source, such as deuterium gas (D2) or heavy water (D2O), to exchange specific hydrogen atoms for deuterium. snnu.edu.cnchemrxiv.org

Reduction of Halogenated Precursors: This method involves synthesizing a halogenated (e.g., brominated or iodinated) version of the precursor molecule and then replacing the halogen atoms with deuterium using a reducing agent and a deuterium source. nih.gov

Use of Deuterated Starting Materials: The synthesis can begin with a commercially available deuterated precursor, which is then carried through the subsequent reaction steps. nih.govsymeres.com For example, the synthesis could start from a deuterated flufenamic acid. medchemexpress.com

Once the deuterated etofenamate core is synthesized, the myristate moiety is attached via an esterification reaction. Etofenamate itself is an ester, and the target molecule, Etofenamate-d4 Myristate, involves the esterification of the terminal hydroxyl group of the deuterated etofenamate with myristic acid. nih.gov Isopropyl myristate is a known ester that can be used in formulations with etofenamate, indicating the compatibility of these chemical groups. justia.comgoogle.comgoogle.com

Common laboratory methods for this type of esterification include:

Fischer-Speier Esterification: This classic method involves reacting the alcohol (deuterated etofenamate) and the carboxylic acid (myristic acid) in the presence of a strong acid catalyst.

Steglich Esterification: A milder method that uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction at room temperature.

Acyl Chloride Method: Myristic acid can be converted to the more reactive myristoyl chloride using a reagent like thionyl chloride. The myristoyl chloride then readily reacts with the deuterated etofenamate to form the desired ester. The reductive deuteration of acyl chlorides using reagents like samarium(II) iodide and D2O is a known method for producing α,α-dideuterio alcohols. nih.gov

A comparison of these esterification strategies is presented below:

Table 1: Comparison of Esterification Strategies
Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Acid Catalyst (e.g., H₂SO₄) Heat Simple, inexpensive reagents Harsh conditions, may not be suitable for sensitive substrates
Steglich DCC, DMAP Room Temperature Mild conditions, high yield DCC byproduct can be difficult to remove
Acyl Chloride Thionyl Chloride, Pyridine Varies (often mild) High reactivity Requires an extra step to form the acyl chloride

Methodological Advances in Isotopic Exchange and Functionalization

The field of pharmaceutical synthesis is continually evolving, with new methods offering greater precision and efficiency in isotopic labeling.

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct and selective deuteration of complex molecules like pharmaceuticals. snnu.edu.cn This technique allows for the replacement of a hydrogen atom with a deuterium atom at a specific position in the molecule, often with high selectivity. snnu.edu.cn

Key features of advanced deuteration techniques include:

Palladium Catalysis: Non-directed, homogeneous palladium catalysts have been developed for hydrogen isotope exchange on drugs, using D₂O as the deuterium source. chemrxiv.orgnih.gov This method is notable for its clean reaction profiles and high deuterium incorporation across a wide range of pharmaceuticals. nih.govuni-freiburg.de

Iridium Catalysis: Iridium-based catalysts are particularly effective for ortho-selective C-H deuteration, meaning they can direct the deuterium atom to the position adjacent to a specific functional group on an aromatic ring. snnu.edu.cn

Ruthenium Catalysis: Ruthenium complexes have also been employed for selective deuteration using D₂O as the deuterium source. researchgate.net

These advanced methods offer the potential for late-stage deuteration, where the isotopic label is introduced at one of the final steps of the synthesis. This is highly advantageous in pharmaceutical development as it allows for the efficient production of deuterated drug candidates. snnu.edu.cn

Analytical Characterization Techniques for Labeled Compound Purity and Isotopic Enrichment

After synthesis, it is crucial to verify the purity of the compound and confirm the successful incorporation of the deuterium atoms.

Mass spectrometry (MS) is a primary technique for the analysis of isotopically labeled compounds. nih.gov High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight of the synthesized compound, which will show an increase corresponding to the number of incorporated deuterium atoms. nih.govrsc.org

Key mass spectrometry techniques include:

Electrospray Ionization (ESI)-HRMS: This method is used to determine the isotopic purity of deuterated compounds by distinguishing and assigning the corresponding H/D isotopolog ions. nih.gov

Tandem Mass Spectrometry (MS/MS): To determine the location of the deuterium labels, the molecule is fragmented within the mass spectrometer, and the masses of the resulting fragments are analyzed. By comparing the fragmentation pattern to that of the unlabeled compound, the position of the deuterium atoms can be pinpointed. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the components of a mixture before they enter the mass spectrometer, ensuring that the analysis is performed on a pure compound. rsc.org

The isotopic enrichment, or the percentage of molecules that have been successfully deuterated, can be calculated from the relative abundance of the deuterated and non-deuterated ions in the mass spectrum. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can be used in conjunction with MS to confirm the structural integrity and the specific sites of deuteration. rsc.orgbrightspec.com

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Labeled Species

The chemical name for Etofenamate-d4 is 2-(2-Hydroxyethoxy)ethyl 2,3,4,5-tetradeuterio-6-[[3-(trifluoromethyl)phenyl]amino]benzoate. simsonpharma.com This indicates that the four deuterium atoms are specifically incorporated into the anthranilate moiety of the Etofenamate structure. When this deuterated intermediate is esterified with myristic acid to form this compound, the deuterium labels remain on this aromatic ring.

Proton (¹H) NMR Spectroscopy

In ¹H NMR analysis, the most direct evidence of successful deuteration is the disappearance of proton signals corresponding to the sites of isotopic substitution. For this compound, the ¹H NMR spectrum is compared against its non-deuterated analogue. While the signals for the protons on the trifluoromethyl-substituted phenyl ring, the ethoxyethyl chain, and the myristate chain remain, the signals corresponding to the four protons on the anthranilate ring are expected to be absent or significantly diminished.

Studies on standard etofenamate show complex multiplets for the aromatic protons. semanticscholar.org Specifically, the protons on the anthranilate ring are accounted for within these aromatic regions. The absence of these specific signals in the spectrum of this compound, while all other proton signals remain intact, confirms the precise location of the deuterium labeling.

Proton Group (Non-Deuterated Etofenamate Myristate)Typical Chemical Shift (δ ppm)Expected Observation in this compound
Anthranilate Ring Protons (4H)~7.0 - 8.0 (part of complex multiplet)Signals absent
Trifluoromethylphenyl Ring Protons (4H)~7.1 - 7.6 (part of complex multiplet)Signals present
Ethoxyethyl Chain Protons (-OCH₂CH₂O-)~3.7 - 4.5Signals present
Myristate Chain Protons (-CH₂-, -CH₃)~0.8 - 2.4Signals present
Amine Proton (-NH-)~7.1Signal present

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy serves to confirm that the underlying carbon skeleton of the molecule is unchanged while also providing secondary evidence of deuteration. The carbon signals of the non-deuterated parts of this compound will appear as expected. However, the signals for the deuterated carbons (C-D) on the anthranilate ring will exhibit distinct changes. Due to the spin-coupling between carbon-13 and deuterium (a spin-1 nucleus), these carbon signals typically appear as multiplets (often a 1:1:1 triplet) and are shifted slightly upfield compared to their corresponding signals in the non-deuterated spectrum.

Published data for standard etofenamate and related structures place the aromatic carbon signals in the range of approximately 113 to 150 ppm. semanticscholar.orgresearchgate.net The observation of these characteristic C-D coupling patterns and upfield shifts for four of the anthranilate ring carbons provides conclusive proof of isotopic incorporation.

Carbon GroupTypical Chemical Shift (δ ppm) in Non-Deuterated SpeciesExpected Observation in this compound
Deuterated Anthranilate Carbons (C-D)~113 - 135Signals appear as multiplets (e.g., triplets) and are shifted slightly upfield.
Non-Deuterated Anthranilate Carbons (Quaternary)~114 - 144Signals present as singlets, may show minor secondary isotopic shifts.
Trifluoromethylphenyl Ring Carbons~115 - 132Signals present as expected.
Trifluoromethyl Carbon (-CF₃)~124Signal present as a quartet due to C-F coupling.
Ester Carbonyl Carbon (C=O)~170Signals present for both benzoate (B1203000) and myristate esters.
Ethoxyethyl & Myristate Carbons~14 - 70Signals present as expected.

Collectively, the combination of ¹H and ¹³C NMR spectroscopy provides an unambiguous structural verification of this compound, confirming both the integrity of the myristate ester and the precise location and high incorporation level of the four deuterium atoms on the anthranilate ring.

Advanced Bioanalytical Applications of Etofenamate D4 Myristate

Role as an Internal Standard in Quantitative Chromatographic Bioanalysis

Etofenamate-d4 (B589887) Myristate serves as a stable isotope-labeled (SIL) internal standard for its non-labeled counterpart, Etofenamate (B1671710) Myristate. In quantitative bioanalysis, particularly when using sensitive and selective techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard is critical for achieving accurate and reproducible results. wuxiapptec.com An internal standard is a compound of known quantity added to all calibration standards, quality control samples, and unknown samples alike to correct for variability during the analytical process. wuxiapptec.com SIL internal standards are considered the gold standard in mass spectrometry-based bioanalysis. scispace.comnih.govresearchgate.netcrimsonpublishers.com

Stable isotope internal standards are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.comyoutube.com In the case of Etofenamate-d4 Myristate, four hydrogen atoms in the Etofenamate portion of the molecule have been replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to the analyte (Etofenamate Myristate) but has a different mass-to-charge ratio (m/z) that is distinguishable by a mass spectrometer. youtube.commusechem.com

The fundamental principle behind using a SIL internal standard is that it should behave identically to the analyte throughout sample preparation and analysis. youtube.comamazonaws.com It is added at a known concentration to the biological matrix (e.g., plasma, urine) before sample processing. musechem.com Because the SIL standard and the analyte have nearly identical properties, any analyte loss during extraction, or variability in instrument response, will be mirrored by the internal standard. youtube.comscioninstruments.com Quantification is then based on the ratio of the analyte's response to the internal standard's response, which remains constant even if absolute signal intensities fluctuate. wuxiapptec.comlongdom.org

Key Advantages of SIL Internal Standards:

Correction for Matrix Effects: Biological samples contain complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source, causing ion suppression or enhancement. scioninstruments.comnih.gov Since the SIL standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective compensation and more accurate quantification. longdom.orgnih.gov

Compensation for Sample Preparation Variability: Losses can occur during various sample preparation steps like liquid-liquid extraction, solid-phase extraction, or protein precipitation. The SIL standard compensates for these physical losses, improving the precision and accuracy of the measurement. wuxiapptec.commusechem.com

High Specificity: The use of mass spectrometry allows for the specific detection of the analyte and the SIL standard based on their unique mass-to-charge ratios, minimizing interference from other compounds. scioninstruments.com

The development and validation of a bioanalytical method using this compound as an internal standard must adhere to strict regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). mdpi.comnih.govjchps.com The validation process demonstrates that the analytical procedure is reliable and reproducible for its intended use. jchps.comeagleanalytical.com

Key Validation Parameters:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from endogenous components in the matrix, metabolites, and other potential interferences. eagleanalytical.com This is confirmed by analyzing blank matrix samples from multiple sources.

Linearity and Range: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The curve must demonstrate a linear relationship over a specified concentration range. jchps.comijpsm.com

Accuracy and Precision: Accuracy reflects how close the measured concentration is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. mdpi.commdpi.com

Recovery: The extraction recovery of the analyte and the internal standard from the biological matrix is determined to ensure the extraction process is efficient and consistent. mdpi.comyoutube.com

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. mdpi.com

Table 1: Illustrative Accuracy and Precision Data for a Validated LC-MS/MS Method This table represents typical validation results for the quantification of Etofenamate Myristate in human plasma using this compound as an internal standard.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (CV%) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ1.06.8104.58.2102.1
Low3.05.298.76.599.5
Medium50.03.1101.24.3100.8
High400.02.597.93.898.6

Matrix effects are a significant challenge in LC-MS bioanalysis, caused by co-eluting endogenous components from the biological sample that affect the analyte's ionization efficiency. longdom.orgnih.gov This can lead to under- or over-estimation of the analyte concentration. This compound is an ideal tool to combat this issue. Because it is structurally identical to the analyte, it has the same chromatographic retention time and is exposed to the same co-eluting interferences in the mass spectrometer source. longdom.org Therefore, any suppression or enhancement of the analyte's signal is mirrored by the internal standard. The analyte/internal standard peak area ratio, used for quantification, remains unaffected, thus mitigating the impact of matrix effects. longdom.org

Analytical recovery refers to the efficiency of the extraction process in isolating the analyte from the complex biological matrix. mdpi.comyoutube.com Incomplete or variable recovery can introduce significant error. The recovery of the internal standard is assumed to be the same as that of the analyte. By comparing the response of an analyte spiked into a sample before extraction to the response of an analyte spiked after extraction, the efficiency of the sample preparation process can be quantified. youtube.com Consistent recovery of the internal standard across different samples indicates a robust and reliable extraction procedure.

Application in Impurity Profiling and Degradation Product Characterization of Related Compounds

Beyond its role in quantitative bioanalysis, this compound can be a valuable tool in the characterization of impurities and degradation products of Etofenamate Myristate. This is particularly important for ensuring the quality, safety, and efficacy of pharmaceutical products.

Forced degradation, or stress testing, involves subjecting a drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. ambiopharm.combiopharminternational.com This process is crucial for identifying potential degradation products that could form during storage and for developing stability-indicating analytical methods. ijpsm.combiopharminternational.com

When analyzing stressed samples by LC-MS/MS, novel peaks corresponding to degradation products are often observed. A stable isotope-labeled standard like this compound can aid in the structural elucidation of these unknown degradants. By comparing the mass spectra and fragmentation patterns of a degradant with those of the labeled and unlabeled parent drug, researchers can often identify the part of the molecule that has been modified. The known mass shift of the deuterium labels provides a clear marker, helping to confirm or rule out specific structural hypotheses for the degradants.

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance without interference from its degradation products, process impurities, or other components in the drug product. ambiopharm.comresearchgate.net The development of a SIM is a regulatory requirement for all pharmaceutical products. eagleanalytical.comambiopharm.com

The development process typically involves the following steps:

Forced Degradation: The drug substance is stressed to generate a representative set of degradation products. ijpsm.combiopharminternational.com A degradation of 5-20% is often targeted to ensure that minor degradants are produced at detectable levels. biopharminternational.com

Method Development: A chromatographic method, typically HPLC, is developed to achieve adequate separation between the parent drug and all significant degradation products. ambiopharm.comchromatographyonline.com

Method Validation: The method is fully validated according to ICH guidelines to prove its specificity, accuracy, precision, linearity, and robustness. eagleanalytical.comijpsm.comresearchgate.net The validation must demonstrate that the assay results are unaffected by the presence of the degradation products. eagleanalytical.com

Table 2: Example of Forced Degradation Study Results for Etofenamate Myristate This table illustrates typical outcomes from a forced degradation study used to develop a stability-indicating method.

Stress ConditionDurationAssay of Etofenamate Myristate (%)Total Impurities (%)Major Degradant Peak (RT)
0.1 N HCl24 hours92.57.14.8 min
0.1 N NaOH8 hours88.111.25.2 min
10% H₂O₂24 hours94.35.46.1 min
Thermal (80°C)48 hours98.21.54.8 min
Photolytic (UV Light)72 hours96.92.87.3 min

Contributions to Analytical Quality by Design (aQbD) Frameworks in Pharmaceutical Analysis

The adoption of Analytical Quality by Design (aQbD) principles has been a paradigm shift in pharmaceutical analysis, moving from a reactive "quality by testing" approach to a proactive "quality by design" methodology. This systematic approach involves defining desired method performance, identifying critical method variables, and implementing a control strategy to ensure robust and reliable analytical results throughout the lifecycle of a method. nih.govnih.gov this compound, as a deuterated internal standard, plays a pivotal role within the aQbD framework, particularly in the development and validation of bioanalytical methods for its non-deuterated counterpart.

The primary contribution of this compound to aQbD is in mitigating the risks associated with analytical variability, thereby ensuring the consistent achievement of the Analytical Target Profile (ATP). The ATP defines the requirements for the analytical method's performance, such as accuracy, precision, and sensitivity. Deuterated internal standards are instrumental in achieving these targets, especially in complex biological matrices. clearsynth.comkcasbio.com

Detailed Research Findings

While specific research explicitly detailing the application of this compound within an aQbD framework is not extensively published, its role can be inferred from the established principles of using stable isotope-labeled internal standards in regulated bioanalysis. The core principle of aQbD is to build quality into the analytical method from the outset. nih.gov The use of a deuterated internal standard like this compound is a key element of this built-in quality.

In the context of an aQbD approach for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for etofenamate, the focus is on identifying and controlling variables that can impact method performance. researchgate.netresearchgate.net The introduction of this compound as an internal standard would be a critical control strategy. It co-elutes with the analyte, experiencing similar effects from matrix components and variations in sample preparation and instrument response. kcasbio.com This normalization is crucial for the accuracy and reliability of the data. wisdomlib.org

The risk assessment phase of aQbD would identify potential sources of variability in the analytical method. For liquid chromatography-mass spectrometry (LC-MS) based assays, which are commonly used for bioanalytical studies, matrix effects are a significant risk. The presence of other compounds in biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. kcasbio.com this compound helps to control for this risk.

The following data tables illustrate how the use of this compound as an internal standard can contribute to meeting the predefined objectives of an aQbD framework.

Table 1: Impact of this compound on Method Precision and Accuracy

Analyte Internal Standard Concentration (ng/mL) Precision (%RSD) Accuracy (%Bias)
Etofenamate Myristate None 50 12.5 -18.2
Etofenamate Myristate This compound 50 3.2 -1.5
Etofenamate Myristate None 500 9.8 -15.7
Etofenamate Myristate This compound 500 2.1 0.8
Etofenamate Myristate None 5000 8.5 -12.3
Etofenamate Myristate This compound 5000 1.9 1.2

This table presents hypothetical data to illustrate the improvement in precision (lower %RSD) and accuracy (lower %Bias) when a deuterated internal standard is used compared to external calibration.

Table 2: Method Robustness Evaluation with this compound

Parameter Variation %RSD of Analyte/IS Ratio
Column Temperature 35°C 2.5
Column Temperature 40°C (Nominal) 2.1
Column Temperature 45°C 2.8
Mobile Phase pH 6.3 3.1
Mobile Phase pH 6.5 (Nominal) 2.3
Mobile Phase pH 6.7 3.4
Flow Rate 1.0 mL/min 2.9
Flow Rate 1.2 mL/min (Nominal) 2.2
Flow Rate 1.4 mL/min 3.0

This table demonstrates the consistency of the analytical method's performance despite intentional small variations in method parameters, a key aspect of robustness testing within an aQbD framework. The stable analyte to internal standard (IS) ratio indicates a robust method.

The use of deuterated compounds is crucial for enhancing analytical testing and impurity profiling. pharmaffiliates.com In the synthesis of deuterated internal standards, it is important to ensure that the level of any unlabeled drug present as an impurity is specified, as this can interfere with the analysis of the analyte of interest. tandfonline.com

Mechanistic Investigations and Preclinical Research Methodologies

Elucidation of Metabolic Pathways and Fate using Deuterated Tracers

Deuterated tracers like Etofenamate-d4 (B589887) Myristate are instrumental in clarifying the biotransformation and metabolic pathways of drug candidates. The deuterium (B1214612) labels act as a spectroscopic signature, allowing researchers to track the molecule and its metabolites without altering its fundamental chemical properties.

The initial step in the metabolism of etofenamate (B1671710) esters is often the hydrolysis of the ester bond. In vitro systems are crucial for identifying the enzymes responsible for this biotransformation. Studies on various ester-type drugs have shown that nonspecific carboxylesterases, particularly those found in liver microsomes, are key players in this process nih.gov. These enzymes cleave the ester linkage, releasing the active drug and the fatty acid moiety.

Research into glycolamide ester derivatives has also highlighted the importance of enzymatic hydrolysis in the bioactivation of prodrugs researchgate.net. While specific studies on Etofenamate-d4 Myristate are not detailed in the provided results, the general principles of esterase-mediated hydrolysis are well-established. The stability of such esters can be rationally designed to control the rate of drug release, a critical factor in developing effective topical formulations nih.gov. The use of a deuterated tracer allows for precise measurement of the rate of hydrolysis and the formation of subsequent metabolites in these in vitro assays.

Table 1: Key Enzymes in Ester Drug Metabolism

Enzyme Class Location Role in Metabolism
Carboxylesterases Liver Microsomes, Plasma Hydrolysis of ester and amide bonds in various drugs and prodrugs. nih.gov

Once administered to a biological system, this compound can be tracked to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The deuterium label enables the use of sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the parent compound and its labeled metabolites.

This methodology allows researchers to follow the metabolic fate of the molecule. For instance, after the initial ester hydrolysis, the released etofenamate-d4 can undergo further biotransformation, such as oxidation . By analyzing tissues and biological fluids (e.g., blood, urine) from animal models or cell culture media, a comprehensive map of the metabolic pathway can be constructed. This is critical for understanding the compound's mechanism of action and identifying any potentially active or toxic metabolites.

Methodological Contributions to Pharmacokinetic Studies in Non-Clinical Models

Pharmacokinetic studies determine what the body does to a drug. This compound serves as a critical tool in these non-clinical investigations, particularly in the context of topical drug delivery.

The primary barrier to topical drug delivery is the stratum corneum, the outermost layer of the skin nih.gov. To assess the ability of a compound like etofenamate myristate to cross this barrier, researchers widely employ ex vivo and in vitro models. The Franz diffusion cell is a standard apparatus used for these studies researchgate.netinformahealthcare.com.

In this setup, a piece of excised skin (often from human or animal models) is mounted between a donor and a receptor chamber nih.govinformahealthcare.com. The formulation containing the drug is applied to the skin surface in the donor chamber, and the receptor fluid is periodically sampled to measure the amount of drug that has permeated through the skin informahealthcare.com. The use of this compound as an internal standard during the analysis of these samples ensures accurate quantification. These studies are vital for comparing different formulations and understanding how various excipients influence skin penetration and retention nih.gov.

Table 2: Components of a Typical Franz Diffusion Cell Experiment

Component Description Purpose
Donor Chamber Upper chamber where the topical formulation is applied. To hold the test product in contact with the skin surface. informahealthcare.com
Membrane Excised skin (human or animal) or synthetic membrane. To act as the barrier for permeation assessment. researchgate.netinformahealthcare.com
Receptor Chamber Lower chamber filled with a buffer solution (receptor fluid). To collect the drug that permeates through the membrane. informahealthcare.com
Stirring Bar Placed in the receptor chamber. To ensure the receptor fluid is well-mixed and to maintain sink conditions. informahealthcare.com
Sampling Port Allows for the withdrawal of samples from the receptor fluid. To measure drug concentration over time.

In animal models, this compound is primarily used as an internal standard for the quantification of unlabeled etofenamate and its metabolites caymanchem.com. When studying the pharmacokinetics of etofenamate myristate, a known amount of the deuterated analog is added to biological samples before extraction and analysis.

Because the deuterated standard has nearly identical chemical and physical properties to the unlabeled drug, it experiences similar extraction efficiency and ionization behavior during mass spectrometry analysis. However, it can be distinguished by its higher mass. This allows for the correction of any sample loss during processing, leading to highly accurate and precise measurements of the drug's concentration in tissues and fluids over time. This methodology is fundamental for constructing concentration-time profiles and calculating key pharmacokinetic parameters such as absorption rate, bioavailability, and half-life.

Insights into Molecular and Cellular Pharmacodynamics using Labeled Compounds

While primarily a tool for pharmacokinetic studies, labeled compounds like this compound can also contribute to understanding pharmacodynamics—what the drug does to the body. Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting enzymes involved in inflammatory pathways, such as lipoxygenase caymanchem.com.

By using the deuterated form, researchers can perform sophisticated studies to quantify the amount of drug that reaches the target site within cells or tissues. This allows for the correlation of local drug concentration with the observed pharmacological effect, such as the inhibition of prostaglandin (B15479496) E2 production in macrophages caymanchem.com. This precise quantification helps in establishing a clearer relationship between drug exposure and therapeutic or toxic effects at a molecular level, providing valuable insights into the compound's mechanism of action.

Investigation of Cyclooxygenase (COX) Inhibition and Prostaglandin Pathway Modulation in Research Models

No publicly available research studies or data tables detail the inhibitory effects of this compound on COX-1 and COX-2 enzymes. Similarly, information regarding its influence on the broader prostaglandin synthesis pathway is not documented. For the parent compound, etofenamate, it is understood to function by inhibiting cyclooxygenase, which in turn reduces the production of prostaglandins (B1171923), key mediators of inflammation and pain. patsnap.compatsnap.com Some research also indicates that etofenamate may inhibit lipoxygenase, another enzyme involved in inflammatory pathways. springermedizin.de However, the specific quantitative measures of this inhibition (such as IC50 values) for this compound are not available.

Studies of Target Engagement and Mechanistic Interactions in Cellular Assays

There are no published studies describing the use of cellular assays to investigate the target engagement and mechanistic interactions of this compound. Methodologies such as cellular thermal shift assays (CETSA), NanoBRET, or other techniques that would confirm the direct binding of this specific compound to its intended targets within a cellular context have not been reported in the scientific literature. Research on the parent compound, etofenamate, suggests that its anti-inflammatory action is a result of prostaglandin synthesis inhibition by its metabolite, flufenamic acid, as well as lipoxygenase inhibition by the unchanged etofenamate molecule within inflammatory tissues. nih.gov

Future Directions and Emerging Research Frontiers for Deuterated Analogs

Integration of Multi-Labeled Tracer Approaches in Complex Biological Systems

The use of deuterated compounds as internal standards in analytical chemistry is a well-established practice that enhances the precision and accuracy of measurements. clearsynth.com Etofenamate-d4 (B589887) Myristate can serve as an invaluable tool in multi-labeled tracer studies to investigate complex biological systems. In these approaches, multiple isotopically labeled molecules are used simultaneously to trace metabolic pathways, drug distribution, and interactions within a living organism.

By using Etofenamate-d4 Myristate alongside other labeled compounds, researchers can simultaneously quantify the parent drug and its metabolites with high accuracy using techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.com This is particularly crucial in understanding the intricate metabolic fate of a compound and identifying potential drug-drug interactions. The use of stable isotope-labeled internal standards like this compound helps to correct for variability during sample preparation and analysis, thereby improving the reliability of the quantitative data. scispace.comnih.gov

Table 1: Applications of Deuterated Analogs in Multi-Labeled Tracer Studies

Application Area Description Potential of this compound
Metabolic Profiling Tracing the biotransformation of a drug into its various metabolites. Can be used to accurately quantify the metabolic pathways of Etofenamate (B1671710) Myristate.
Pharmacokinetic Studies Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. Serves as a reliable internal standard for quantifying Etofenamate Myristate in biological matrices. nih.govdntb.gov.uaresearchgate.net

| Drug-Drug Interaction Studies | Investigating how co-administered drugs affect each other's metabolism. | Enables precise measurement of Etofenamate Myristate levels in the presence of other therapeutic agents. |

Role in Advancing In Silico Modeling and Physiologically Based Pharmacokinetic (PBPK) Simulations

In silico modeling and PBPK simulations are computational tools used to predict the pharmacokinetic behavior of drugs in the body. nih.govnih.gov These models integrate physiological data with drug-specific properties to simulate drug concentration profiles in various tissues. nih.gov Deuterated compounds like this compound can play a crucial role in the development and validation of these models.

Experimental data generated using this compound as an internal standard provides high-quality pharmacokinetic data that can be used to build and refine PBPK models. mdpi.com This allows for more accurate predictions of how the drug will behave in different patient populations and under various physiological conditions. The use of such validated models can help in optimizing drug development by predicting potential pharmacokinetic challenges early in the process.

Expanding Applications in Biomarker Discovery and Quantitative Proteomics

Quantitative proteomics is a powerful tool for identifying and quantifying proteins in a biological sample, which is essential for the discovery of disease biomarkers. nih.govnih.govbrieflands.com The precision of quantitative proteomics relies heavily on the use of stable isotope-labeled internal standards. While this compound itself is not a peptide, the principles of using deuterated standards are directly applicable to the field.

In biomarker discovery, researchers compare protein expression levels between healthy and diseased states. researchgate.net Deuterated internal standards, similar in concept to this compound, are used to spike samples, providing a reference for accurate quantification of changes in protein levels. This approach enhances the reliability of identifying potential biomarkers that can be used for diagnosis, prognosis, or monitoring treatment response. nih.govnih.gov

Table 2: Role of Deuterated Standards in Proteomics and Biomarker Discovery

Research Area Utility of Deuterated Standards
Biomarker Validation Accurate quantification of candidate protein biomarkers in clinical samples. nih.gov
Drug Target Identification Quantifying changes in protein expression in response to drug treatment.

| Personalized Medicine | Identifying patient-specific protein signatures that may predict drug response. |

Strategic Development of Deuterated Compounds for Enhanced Research Tools in Drug Discovery

The development of deuterated compounds extends beyond their use as internal standards. The "deuterium switch" is a strategy where hydrogen atoms in a drug molecule are replaced with deuterium (B1214612) to improve its metabolic stability and pharmacokinetic profile. researchgate.netnih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic reactions, leading to a longer drug half-life and potentially reduced formation of toxic metabolites. nih.govdntb.gov.uaresearchgate.netresearchgate.net

The strategic deuteration of drug candidates is becoming an integral part of the drug discovery process. nih.gov It offers the potential to create new chemical entities with improved therapeutic properties. clearsynthdiscovery.comresearchgate.net This approach has already led to the development of FDA-approved deuterated drugs, highlighting the therapeutic potential of this strategy. nih.govdntb.gov.uaresearchgate.netnih.gov The development and study of compounds like this compound contribute to a deeper understanding of the effects of deuteration, paving the way for the design of safer and more effective medicines. musechem.com

Table 3: Mentioned Compound Names

Compound Name
This compound

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Etofenamate-d4 Myristate in isotopic labeling studies?

  • Methodology : Use esterification reactions under inert conditions (e.g., nitrogen atmosphere) with deuterated myristic acid (myristate-d4) and etofenamate precursors. Purify via column chromatography and validate using GC-MS (for fatty acid chain integrity) and NMR (to confirm deuterium incorporation at specific positions). Compare retention times and fragmentation patterns with non-deuterated analogs to ensure isotopic purity .
  • Data Validation : Include a table comparing m/z values and isotopic abundance ratios between labeled and unlabeled compounds.

Q. How can researchers design experiments to assess the environmental fate of this compound in soil and aqueous systems?

  • Methodology : Conduct biodegradability tests using OECD 301 guidelines (e.g., Closed Bottle Test) with activated sludge inoculum. Monitor chemical oxygen demand (COD) reduction over 28 days. For soil mobility, estimate Koc (organic carbon partition coefficient) using molecular connectivity indices or experimental batch sorption studies .
  • Key Metrics : Report biodegradation rates (e.g., % COD reduction/day) and compare with structurally similar esters (e.g., isopropyl myristate) to contextualize environmental persistence .

Advanced Research Questions

Q. How does the deuterium labeling in this compound influence its metabolic stability in in vitro cell models, and what analytical techniques are critical for tracking isotopic distribution?

  • Methodology : Use LC-MS/MS with multiple reaction monitoring (MRM) to quantify parent compounds and metabolites in cell lysates. Compare metabolic half-lives between deuterated and non-deuterated forms. For isotopic tracing, apply 13C/2H-labeled myristate in pulse-chase experiments to map β-oxidation pathways (e.g., via TCA cycle intermediates) .
  • Data Contradictions : Address discrepancies in metabolic flux by cross-referencing with transcriptomic data (e.g., upregulation of β-oxidation genes) and isotopic enrichment in cell wall components (e.g., chitin via LC-MS) .

Q. What strategies resolve contradictions in mechanistic studies linking this compound to intracellular pH modulation and apoptosis?

  • Methodology : Replicate experiments using pH-sensitive fluorescent probes (e.g., H2DCFDA) in HL-60 or T-cell models. Validate results with inhibitors (e.g., Na+/H+ antiporter blockers) and activators (e.g., phorbol myristate acetate) to isolate pH-dependent effects. Use flow cytometry to correlate intracellular acidification with DNA fragmentation .
  • Critical Analysis : Compare outcomes across cell lines (e.g., leukemic vs. primary cells) and reconcile discrepancies by evaluating assay sensitivity (e.g., flow cytometry thresholds) or confounding variables (e.g., protein isoprenylation status) .

Q. How can researchers optimize lipid bilayer interaction studies for this compound in virology or membrane protein research?

  • Methodology : Employ surface plasmon resonance (SPR) or fluorescence anisotropy to measure binding affinity to phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] in synthetic lipid bilayers. Use cryo-EM to visualize myristate exposure triggered by PI(4,5)P2 binding .
  • Data Interpretation : Contrast results with non-deuterated analogs to assess isotopic effects on membrane anchoring. Include tables of binding constants (e.g., Kd) and structural models highlighting conformational changes .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity assays?

  • Approach : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. Use ANOVA with Tukey’s HSD post hoc tests for multi-group comparisons. Report confidence intervals and effect sizes to distinguish biological relevance from statistical significance .

Q. How should researchers address variability in isotopic purity when using this compound as an internal standard in mass spectrometry?

  • Quality Control : Perform batch-wise validation via high-resolution MS to detect isotopic impurities (e.g., d3 or d5 contaminants). Calibrate instruments using certified reference materials and report deuterium enrichment factors (e.g., ≥98%) in supplementary data .

Ethical and Regulatory Considerations

Q. What GDPR compliance steps are essential when handling human-derived data in studies involving this compound metabolites?

  • Guidance : Document data anonymization protocols (e.g., pseudonymization keys stored separately) and obtain explicit consent for secondary use of biospecimens. Conduct data protection impact assessments (DPIAs) for studies involving EU participants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.